molecular formula C15H18O3 B14155340 (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one CAS No. 2309409-72-9

(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one

Cat. No.: B14155340
CAS No.: 2309409-72-9
M. Wt: 246.30 g/mol
InChI Key: PFIXJSCFTAVWBW-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one typically involves multiple steps, including the formation of the benzofuran core and the introduction of hydroxy and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzofuran core.

    Substitution: Functional groups can be substituted to introduce new properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzofuran core can produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular functions.

Medicine

In medicine, (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one has potential therapeutic applications. It may be investigated for its effects on various biological targets, including enzymes and receptors, to develop new treatments for diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other specialized fields.

Mechanism of Action

The mechanism of action of (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one shares similarities with other benzofuran derivatives, such as 8-hydroxybenzofuran and 3,5-dimethylbenzofuran.
  • These compounds have similar core structures but differ in the functional groups attached, which can influence their chemical and biological properties.

Uniqueness

The uniqueness of (8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzofbenzofuran-4-one lies in its specific arrangement of hydroxy and methyl groups. This arrangement confers distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

CAS No.

2309409-72-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one

InChI

InChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3/t11-,15+/m1/s1

InChI Key

PFIXJSCFTAVWBW-ABAIWWIYSA-N

Isomeric SMILES

CC1=C2C(=O)C3=C(C[C@]2([C@@H](CC1)O)C)OC=C3C

Canonical SMILES

CC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.